(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate
Description
Properties
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-propan-2-ylsulfonylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2NO5S/c1-13(2)30(26,27)17-6-3-14(4-7-17)9-21(25)28-12-16-11-20(29-24-16)18-8-5-15(22)10-19(18)23/h3-8,10-11,13H,9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULDQGURCSCZDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate typically involves multiple steps:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne. The nitrile oxide is usually generated in situ from an oxime and a chlorinating agent.
Introduction of the Difluorophenyl Group: This step involves the use of a difluorobenzene derivative, which can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Isopropylsulfonyl Phenyl Acetate Moiety: This step can be accomplished through esterification reactions, where the phenyl acetate is reacted with an appropriate sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxazole derivatives.
Reduction: Reduction reactions can target the difluorophenyl group, potentially converting it to a phenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxazole derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology
In biological research, this compound can be used to study the effects of isoxazole derivatives on various biological pathways and processes.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials and as a precursor for the production of other valuable chemicals.
Mechanism of Action
The mechanism by which (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The isoxazole ring and the difluorophenyl group may play crucial roles in binding to these targets, thereby modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Triazole- and Thiazole-Based Derivatives
describes compounds 4 and 5 , which share fluorophenyl groups but differ in their heterocyclic cores (thiazole and triazole instead of isoxazole). Key distinctions include:
Triazol-3-ylthio Derivatives
synthesizes 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone, which shares the 2,4-difluorophenyl motif but replaces isoxazole with a triazole-thioether group. Key differences:
- Linker Flexibility : The thioether in the triazole derivative may confer greater conformational flexibility than the acetate ester in the target compound, impacting pharmacokinetics .
Functional Group Variations and Bioactivity Implications
- Sulfonyl Group Impact : Isopropylsulfonyl groups (target compound) may improve metabolic stability over phenylsulfonyl groups due to reduced aromatic oxidation .
- Fluorine Substitution: The 2,4-difluorophenyl group in the target compound and ’s derivative enhances electronegativity and membrane permeability compared to mono-fluorinated analogues .
Notes
Fluorophenyl and sulfonyl groups are common in FDA-approved drugs (e.g., Celecoxib), underscoring the therapeutic relevance of these motifs.
Further research should prioritize pharmacokinetic profiling and in vitro target screening.
Biological Activity
The compound (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 408.44 g/mol. The structure features an isoxazole ring, a difluorophenyl group, and an isopropylsulfonyl phenyl acetate moiety which contributes to its unique electronic properties and potential biological interactions.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Isoxazole Ring : This is achieved through a cyclization reaction involving a nitrile oxide and an alkyne.
- Introduction of the Difluorophenyl Group : Utilizes a difluorobenzene derivative via nucleophilic aromatic substitution.
- Attachment of the Isopropylsulfonyl Phenyl Acetate Moiety : Accomplished through esterification reactions with appropriate sulfonyl chlorides in the presence of a base.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The isoxazole ring and difluorophenyl group are crucial for binding to these targets, modulating their activity, and inducing various biological effects. Potential mechanisms include:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could act as an agonist or antagonist at specific receptors.
Anticancer Properties
Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer activity. For instance, structural optimization in related compounds has led to the discovery of derivatives that inhibit cancer cell proliferation effectively (IC50 values ranging from 9.56 µM to 28.2 µM) .
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin production, and compounds with similar structures have shown promising tyrosinase inhibitory activity. For example, derivatives with similar isoxazole frameworks have demonstrated IC50 values significantly lower than that of kojic acid, indicating potent anti-melanogenic effects .
Antioxidant Activity
Compounds derived from isoxazole structures also exhibit antioxidant properties. They have been shown to scavenge free radicals effectively, which can be beneficial in preventing oxidative stress-related diseases .
Case Studies
- Study on Anticancer Activity : A recent study highlighted the anticancer potential of structurally similar compounds, revealing their ability to disrupt critical protein-protein interactions involved in cancer progression .
- Tyrosinase Inhibition Study : Research on derivatives indicated that certain substitutions on the phenyl rings significantly enhance tyrosinase inhibition, suggesting that modifications can lead to more effective skin-whitening agents .
Comparative Analysis
| Compound | Structure | IC50 (µM) | Activity |
|---|---|---|---|
| Kojic Acid | N/A | 20.8 | Standard Tyrosinase Inhibitor |
| Compound A | Isoxazole Derivative | 6.4 | Strong Tyrosinase Inhibitor |
| Compound B | Similar Structure | 9.56 | Anticancer Agent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
